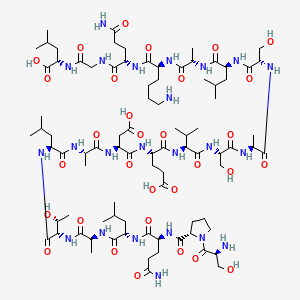
Microtubule-Associated Protein (142-161) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microtubule-Associated Protein (142-161) (human) is a polypeptide that plays a crucial role in the stabilization and regulation of microtubules within cells. Microtubules are essential components of the cytoskeleton, involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape . This specific segment of the protein, spanning amino acids 142 to 161, is of particular interest due to its involvement in microtubule dynamics and its potential implications in neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Microtubule-Associated Protein (142-161) (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods: For large-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the protein segment into an expression vector, which is then introduced into a host cell (such as E. coli or HEK293T cells). The host cells produce the protein, which is subsequently purified using affinity chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Microtubule-Associated Protein (142-161) (human) primarily undergoes post-translational modifications rather than traditional chemical reactions. These modifications include phosphorylation, acetylation, and ubiquitination, which regulate its activity and interactions with microtubules .
Common Reagents and Conditions:
Phosphorylation: Kinases such as glycogen synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (CDK5) are common enzymes that phosphorylate this protein segment.
Acetylation: Histone acetyltransferases (HATs) are responsible for acetylating lysine residues.
Ubiquitination: E3 ubiquitin ligases facilitate the attachment of ubiquitin molecules to the protein.
Major Products Formed: The major products formed from these reactions are the modified versions of the protein, which exhibit altered binding affinities and regulatory functions with microtubules .
Applications De Recherche Scientifique
Microtubule-Associated Protein (142-161) (human) has a wide range of applications in scientific research:
Chemistry: It is used in studies investigating the chemical properties and interactions of microtubule-associated proteins.
Mécanisme D'action
Microtubule-Associated Protein (142-161) (human) exerts its effects by binding to microtubules and stabilizing their structure. This interaction is regulated by post-translational modifications such as phosphorylation, which can either enhance or inhibit its binding affinity. The protein segment interacts with tubulin, the building block of microtubules, and influences their polymerization and depolymerization dynamics . These actions are crucial for maintaining cellular functions such as mitosis, intracellular transport, and cell signaling .
Comparaison Avec Des Composés Similaires
Tau Protein: Another microtubule-associated protein involved in stabilizing microtubules, particularly in neurons.
MAP2 (Microtubule-Associated Protein 2): Similar to Tau, MAP2 is involved in stabilizing microtubules in neuronal cells and is used as a marker for dendritic processes.
Uniqueness: Microtubule-Associated Protein (142-161) (human) is unique due to its specific sequence and the role it plays in microtubule dynamics. Unlike Tau and MAP2, which are more broadly studied, this specific segment provides insights into the finer regulatory mechanisms of microtubule stabilization and its implications in disease states .
Propriétés
Formule moléculaire |
C86H147N23O31 |
|---|---|
Poids moléculaire |
1999.2 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
Clé InChI |
WVIZXMKBHKHWTG-ACFKOSQOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


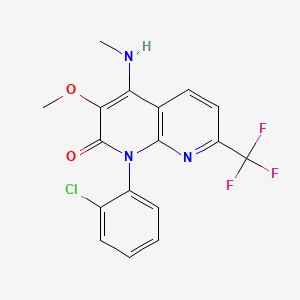
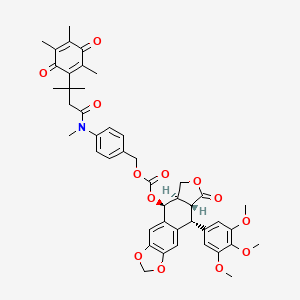

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
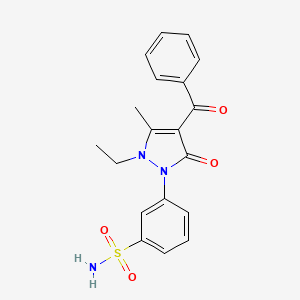
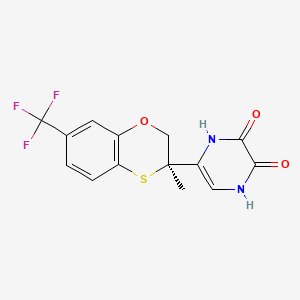
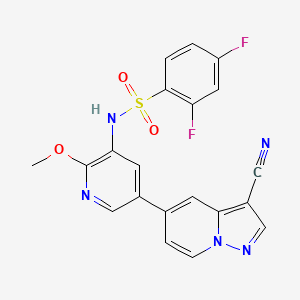

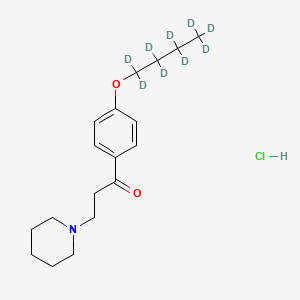
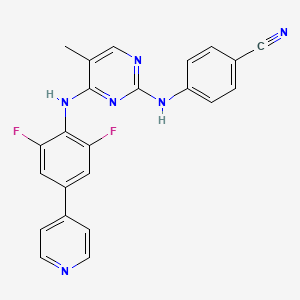
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
